(E)-N-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a sulfonamide group, and a phenylacrylamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 6-methoxy-3-pyridazineamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 4-aminophenyl isothiocyanate to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or phenylacrylamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate the receptor’s function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide: shares similarities with other sulfonamide and pyridazine derivatives, such as:
Uniqueness
The uniqueness of N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylacrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N5O4S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(E)-N-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H19N5O4S2/c1-30-20-14-12-18(24-25-20)26-32(28,29)17-10-8-16(9-11-17)22-21(31)23-19(27)13-7-15-5-3-2-4-6-15/h2-14H,1H3,(H,24,26)(H2,22,23,27,31)/b13-7+ |
InChI Key |
YRXPXGKPZXIKFB-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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